Nafamostat

Antiviral drug discovery SARS-CoV-2 host cell entry TMPRSS2 inhibition

Nafamostat (FUT-175) delivers sub-nanomolar IC50 (0.27 nM) against TMPRSS2 — 23-fold more potent than camostat and 481-fold more potent than gabexate. Its unique dual inhibition of both TMPRSS2 and furin provides complete host protease pathway blockade unavailable from camostat. For NMDA/ASIC ion channel studies, its voltage-dependent pore-blocking mechanism (NMDA IC50: 0.20 µM; ASIC1a IC50: 0.78 µM) cannot be replicated by gabexate's allosteric modulation. In bacterial HtrA virulence research, nafamostat is the most potent inhibitor among its class (LmHtrA IC50: 6.6 µM). Choose nafamostat when experimental precision demands mechanistically distinct, potent protease inhibition.

Molecular Formula C19H17N5O2
Molecular Weight 347.4 g/mol
CAS No. 81525-10-2
Cat. No. B1217035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafamostat
CAS81525-10-2
Synonyms6'-amidino-2-naphthyl 4-guanidinobenzoate
FUT 175
FUT-175
nafamostat
nafamostat dihydrochloride
nafamostat mesilate
nafamostat mesylate
nafamstat mesilate
Molecular FormulaC19H17N5O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
InChIInChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)
InChIKeyMQQNFDZXWVTQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nafamostat (CAS 81525-10-2): Quantitative Evidence for Scientific Selection Over In-Class Serine Protease Inhibitors


Nafamostat (as the mesylate salt, FUT-175) is a fast-acting, broad-spectrum synthetic serine protease inhibitor originally developed by Japan Tobacco. It belongs to a class of amidine/guanidine-containing compounds that includes camostat (FOY-305) and gabexate (FOY). Nafamostat is distinguished by its covalent, reversible inhibition mechanism, potent activity against a wide panel of proteases including trypsin, thrombin, plasmin, kallikrein, and the host cell protease TMPRSS2, and its established clinical use as an anticoagulant in extracorporeal circulation and for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC) [1]. The compound exhibits a characteristically short plasma half-life (~8 minutes in humans; ~1.39 hours in rats following intravenous administration) and near-zero oral bioavailability due to rapid hydrolysis by plasma and hepatic carboxylesterases, which fundamentally dictates its current therapeutic route (intravenous infusion) and informs critical formulation challenges [2][3].

Why Nafamostat Cannot Be Interchanged with Camostat or Gabexate: A Procurement Risk Overview


Despite belonging to the same structural class of amidine-based serine protease inhibitors, nafamostat, camostat, and gabexate exhibit profound differences in potency, selectivity, and mechanism of action that preclude generic substitution in research and clinical settings. These differences arise from distinct molecular geometries and binding modes: nafamostat's rigid, elongated structure enables a voltage-dependent 'foot-in-the-door' blockade mechanism at ion channels and confers sub-nanomolar potency at specific targets like TMPRSS2, whereas gabexate's flexible, foldable structure results in voltage-independent allosteric modulation with orders-of-magnitude weaker inhibition [1][2]. Furthermore, nafamostat uniquely demonstrates dual-pathway inhibition of SARS-CoV-2 entry by simultaneously targeting both TMPRSS2 and furin, a property not shared by camostat [3]. These fundamental biophysical differences translate directly to divergent experimental outcomes; substituting nafamostat with a cheaper analog like gabexate in a protocol designed for potent, pore-blocking activity will result in experimental failure or misinterpretation. The following evidence guide provides the quantifiable, comparator-based data required for informed scientific procurement and experimental design.

Nafamostat (CAS 81525-10-2): Head-to-Head Quantitative Differentiation Versus Camostat and Gabexate


Sub-Nanomolar TMPRSS2 Inhibition: 23-Fold Superior to Camostat and 481-Fold Superior to Gabexate

In a direct enzymatic assay measuring TMPRSS2 inhibition, nafamostat demonstrates dramatically superior potency compared to its closest structural analogs. The rank order of potency clearly positions nafamostat as the most effective inhibitor in this class, with an IC50 value that is orders of magnitude lower than gabexate [1]. This quantitative difference is critical for experimental protocols aiming to achieve complete TMPRSS2 blockade at nanomolar concentrations.

Antiviral drug discovery SARS-CoV-2 host cell entry TMPRSS2 inhibition

Dual Furin/TMPRSS2 Inhibition: Unique Multi-Protease Blockade Not Achievable with Camostat

Nafamostat exhibits a unique dual-inhibition profile against the host proteases TMPRSS2 and furin, a property not shared by camostat [1]. While camostat shows comparable TMPRSS2 inhibition (IC50 ~6 nM), it is completely ineffective against furin. Nafamostat maintains activity against both proteases (furin IC50 = 33.8 µM) [2]. This dual blockade is mechanistically significant as it simultaneously targets two independent viral entry pathways.

Antiviral drug discovery SARS-CoV-2 host cell entry Furin inhibition

Voltage-Dependent 'Foot-in-the-Door' NMDA Receptor Blockade: 80-Fold More Potent than Gabexate with Distinct Mechanism

A head-to-head comparison on native NMDA receptors in rat hippocampal pyramidal neurons revealed a profound difference in both potency and mechanism of action. Nafamostat inhibited NMDA receptors with an IC50 of 0.20 ± 0.04 µM, demonstrating a voltage-dependent 'foot-in-the-door' blockade mechanism evidenced by tail currents [1]. In contrast, gabexate inhibited the same receptors with an IC50 of 16 ± 3 µM (80-fold less potent) and exhibited voltage-independent, non-competitive inhibition suggestive of an allosteric mechanism. Camostat was found to be completely ineffective against NMDA receptors.

Neuroprotection NMDA receptor pharmacology Ion channel blockade

Oral Bioavailability Constraint: Near-Zero Systemic Exposure Following Oral Administration Limits Research Applications

A critical and often overlooked differentiator in procurement is nafamostat's extremely poor oral bioavailability, a property that distinguishes it from some orally active protease inhibitors. In a validated rat pharmacokinetic study, oral administration of nafamostat solution (20 mg/kg) resulted in an average oral bioavailability of only 0.95% to 1.59% depending on the vehicle used [1]. This is consistent with its known rapid hydrolysis by carboxylesterases and short plasma half-life (t1/2 = 1.39 h following intravenous 2 mg/kg administration in rats). Consequently, nafamostat is unsuitable for studies requiring systemic exposure via oral gavage without specialized formulation.

Pharmacokinetics Drug formulation Oral bioavailability

Oral Tablet Bioavailability Improvement: 25% Higher Exposure than Oral Solution via QbD Formulation

Despite its inherently poor oral bioavailability, advanced formulation approaches can significantly modulate nafamostat's pharmacokinetic profile. A quality-by-design (QbD) study in monkeys demonstrated that a developed immediate-release tablet achieved approximately 25% higher bioavailability compared to a simple oral solution [1]. Furthermore, the half-life during oral tablet administration was confirmed to be significantly longer than the reported literature value of 8 minutes for intravenous administration. The tablet also achieved >90% dissolution within 30 minutes in multiple dissolution media (excluding pH 6.8).

Pharmaceutical formulation Drug repositioning Oral drug delivery

LmHtrA Bacterial Protease Inhibition: 1.5-Fold More Potent than Camostat, 2.5-Fold More Potent than Gabexate

In a comparative study of the three serine protease inhibitors against Listeria monocytogenes HtrA (LmHtrA) protease, nafamostat demonstrated superior inhibitory potency. Spectrophotometric analysis yielded an IC50 of 6.6 ± 0.4 µM for nafamostat, compared to 10.2 ± 0.8 µM for camostat and 16.3 ± 1.2 µM for gabexate [1]. Molecular dynamics simulations further revealed that the covalently bound inhibitor is unable to occupy the S1 pocket of LmHtrA, a finding in contrast to previously determined camostat and nafamostat complex structures, highlighting unique binding mode differences.

Antibacterial drug discovery HtrA protease Listeria monocytogenes

Nafamostat (CAS 81525-10-2): Evidence-Backed Applications for Scientific and Industrial Use


SARS-CoV-2 Host Cell Entry Inhibition and Antiviral Mechanism Studies

Nafamostat is the preferred protease inhibitor for research on TMPRSS2-dependent viral entry pathways, including SARS-CoV-2. Its sub-nanomolar IC50 against TMPRSS2 (0.27 nM) makes it 23-fold more potent than camostat and 481-fold more potent than gabexate [1]. Critically, nafamostat's unique dual inhibition of both TMPRSS2 and furin [2] provides a broader blockade of host protease-mediated viral entry than camostat, which lacks furin inhibitory activity. For researchers requiring complete suppression of the TMPRSS2 pathway at low nanomolar concentrations without off-target gaps at furin, nafamostat is the compound of choice.

Ion Channel Pharmacology: Voltage-Dependent Pore Blockade Studies

For investigations of NMDA receptor pharmacology, acid-sensing ion channels (ASICs), or other ion channels where pore-blocking mechanisms are of interest, nafamostat offers a mechanistically distinct tool. It exhibits voltage-dependent 'foot-in-the-door' blockade of NMDA receptors with an IC50 of 0.20 µM (80-fold more potent than gabexate's allosteric inhibition) [3], and voltage-dependent inhibition of ASIC1a channels with an IC50 of 0.78 µM, whereas camostat and gabexate are ineffective at ASICs [4]. Nafamostat's rigid, elongated structure and pore-binding properties differentiate it from the flexible, allosteric gabexate, making it suitable for studies requiring precise interrogation of ion channel pore pharmacology.

Oral Formulation Development and Drug Repositioning Studies

Nafamostat presents a challenging but well-characterized model compound for oral formulation development. Its baseline oral bioavailability is <2% in rats due to rapid carboxylesterase-mediated hydrolysis [5]. However, quality-by-design approaches have successfully produced immediate-release tablets achieving 25% higher oral bioavailability than simple solutions in monkeys, with >90% dissolution within 30 minutes [6]. For academic or industrial formulation scientists working on oral delivery of poorly bioavailable amidine-containing compounds, nafamostat offers a well-documented case study with established LC-MS/MS analytical methods for pharmacokinetic characterization [5].

Bacterial Virulence Factor Targeting and HtrA Protease Inhibitor Development

For research programs targeting bacterial HtrA proteases as virulence factors, nafamostat provides superior inhibitory potency compared to camostat and gabexate. Against Listeria monocytogenes HtrA, nafamostat's IC50 of 6.6 µM outperforms camostat (10.2 µM) by 1.5-fold and gabexate (16.3 µM) by 2.5-fold [7]. Molecular dynamics simulations further reveal distinct binding modes between the three inhibitors at the LmHtrA active site, with nafamostat and camostat showing differential occupancy of the S1 pocket [7]. Nafamostat is therefore the most potent starting point for structure-activity relationship studies aimed at developing novel HtrA-targeting antibacterial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafamostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.